REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:7]([OH:9])=O)[CH2:3][CH2:4]SC.[C:10](O)(=O)[CH:11]=O.[N:15]1C=CC=CC=1.P([O-])([O-])([O-])=O>NC(N)=O.S([O-])([O-])(=O)=O.[Cu+2]>[NH2:1][C:2]1[C:3]([NH2:15])=[CH:4][CH:11]=[CH:10][C:7]=1[OH:9] |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCSC)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCSC)C(=O)O
|
Name
|
Sephadex
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
NC(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in Reference Example 3
|
Type
|
ADDITION
|
Details
|
To the mixture was added a solution
|
Type
|
WASH
|
Details
|
the column was washed with the same buffer solution at 6 ml/minute of flow rate
|
Type
|
CUSTOM
|
Details
|
to collect the fraction of diketone derivative of Met-NT-3
|
Type
|
ADDITION
|
Details
|
To this fraction was added the same volume of 4 M acetic acid-4 M sodium acetate solution
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |